Tert-butyl (3-(1,8-naphthyridin-2-yl)propyl)carbamate
Overview
Description
Tert-butyl (3-(1,8-naphthyridin-2-yl)propyl)carbamate is a chemical compound with the molecular formula C16H21N3O2 and a molecular weight of 287.36 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a 1,8-naphthyridine moiety via a propyl linker. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(1,8-naphthyridin-2-yl)propyl)carbamate typically involves the reaction of 1,8-naphthyridine with tert-butyl carbamate in the presence of a suitable base and solvent. One common method involves the use of tert-butyl chloroformate as the tert-butylating agent, which reacts with 1,8-naphthyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-(1,8-naphthyridin-2-yl)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthyridine N-oxide derivatives.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
Scientific Research Applications
Tert-butyl (3-(1,8-naphthyridin-2-yl)propyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (3-(1,8-naphthyridin-2-yl)propyl)carbamate involves its interaction with specific molecular targets and pathways. The naphthyridine moiety can interact with nucleic acids and proteins, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate: Similar structure but with a butyl linker instead of a propyl linker.
Tert-butyl (3-(1,8-naphthyridin-2-yl)ethyl)carbamate: Similar structure but with an ethyl linker instead of a propyl linker.
Uniqueness
Tert-butyl (3-(1,8-naphthyridin-2-yl)propyl)carbamate is unique due to its specific propyl linker, which can influence its reactivity and interaction with biological targets. This structural feature can result in different biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
tert-butyl N-[3-(1,8-naphthyridin-2-yl)propyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)18-11-5-7-13-9-8-12-6-4-10-17-14(12)19-13/h4,6,8-10H,5,7,11H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHHMZZLMBLAEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=NC2=C(C=CC=N2)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177524 | |
Record name | 1,1-Dimethylethyl N-[3-(1,8-naphthyridin-2-yl)propyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701177524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227751-85-1 | |
Record name | 1,1-Dimethylethyl N-[3-(1,8-naphthyridin-2-yl)propyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=227751-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[3-(1,8-naphthyridin-2-yl)propyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701177524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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